molecular formula C30H34O8 B211442 Benzoylgomisin H CAS No. 66056-23-3

Benzoylgomisin H

Cat. No.: B211442
CAS No.: 66056-23-3
M. Wt: 522.6 g/mol
InChI Key: AZQOQICAWOAGEN-UHFFFAOYSA-N
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Description

Benzoylgomisin H is a dibenzocyclooctadiene lignan, a type of compound found predominantly in the fruits of Schisandra chinensis, a plant widely used in traditional Chinese medicine. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and hepatoprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzoylgomisin H is typically achieved through extraction and purification from natural sources, particularly the fruits of Schisandra chinensis. The process involves soaking the dried fruits in solvents such as ethanol or ether, followed by a series of chromatographic separations using silica gel, octadecyl silica gel, and Sephadex LH-20 .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction using similar solvents and purification techniques. The process is optimized to maximize yield and purity, ensuring the compound’s efficacy for medicinal and research purposes .

Chemical Reactions Analysis

Types of Reactions: Benzoylgomisin H undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Benzoylgomisin H has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzoylgomisin H involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Benzoylgomisin H is part of a group of compounds known as dibenzocyclooctadiene lignans. Similar compounds include:

  • Gomisin A
  • Gomisin G
  • Schisantherin A
  • Benzoylgomisin Q

Uniqueness: this compound is unique due to its specific chemical structure, which includes benzoyl and gomisin backbones. This structure contributes to its distinct biological activities and therapeutic potential .

Comparison: Compared to other lignans, this compound exhibits a broader range of biological activities and higher potency in certain applications, such as anti-cancer and hepatoprotective effects .

Properties

IUPAC Name

(10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O8/c1-17-13-19-14-21(33-3)26(36-6)28(38-29(31)18-11-9-8-10-12-18)23(19)24-20(16-30(17,2)32)15-22(34-4)25(35-5)27(24)37-7/h8-12,14-15,17,32H,13,16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQOQICAWOAGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC(=O)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316581
Record name Benzoylgomisin H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66056-23-3
Record name Benzoylgomisin H
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66056-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoylgomisin H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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